molecular formula C19H20N2O6 B4406115 N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide

N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide

Cat. No. B4406115
M. Wt: 372.4 g/mol
InChI Key: SQORPQQUYDUVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-1241 is a synthetic cannabinoid compound that was first synthesized in 2000 by researchers at the University of Connecticut. It is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Unlike THC, the psychoactive component of cannabis, AM-1241 does not bind to the cannabinoid receptor type 1 (CB1) in the brain, which is responsible for the psychoactive effects of cannabis.

Mechanism of Action

AM-1241 acts as a selective agonist for the N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the this compound receptor has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. AM-1241 has been shown to activate the this compound receptor in a dose-dependent manner, leading to the downstream activation of several signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
AM-1241 has been shown to have a variety of biochemical and physiological effects, including reducing pain and inflammation, protecting against neurodegeneration, and modulating immune function. It has also been shown to have anti-cancer effects in some types of cancer cells, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AM-1241 in lab experiments is its selectivity for the N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide receptor, which allows researchers to study the specific effects of this compound activation without the confounding effects of CB1 activation. However, one limitation of using AM-1241 is its relatively low potency compared to other synthetic cannabinoids, which may require higher doses for effective results.

Future Directions

There are several potential future directions for research on AM-1241, including exploring its potential therapeutic applications in other conditions, such as cancer and autoimmune diseases. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to develop more potent and selective N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide agonists. Finally, more research is needed to determine the safety and efficacy of AM-1241 in humans, which will be necessary for its eventual clinical use.
In conclusion, AM-1241 is a synthetic cannabinoid compound that has shown promise for its potential therapeutic applications in a variety of conditions. Its selectivity for the this compound receptor and its anti-inflammatory, analgesic, and neuroprotective effects make it an attractive candidate for further research. However, more research is needed to fully understand its mechanisms of action and to develop more potent and selective this compound agonists.

Scientific Research Applications

AM-1241 has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, and neurodegenerative diseases. Several studies have shown that AM-1241 can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

N-[(5-acetamido-2-methoxyphenyl)methyl]-2-(1,3-benzodioxol-5-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-12(22)21-14-3-5-16(24-2)13(7-14)9-20-19(23)10-25-15-4-6-17-18(8-15)27-11-26-17/h3-8H,9-11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQORPQQUYDUVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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